molecular formula C16H13N3O2 B14169345 (E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide CAS No. 488708-01-6

(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide

Cat. No.: B14169345
CAS No.: 488708-01-6
M. Wt: 279.29 g/mol
InChI Key: PEJJULUSSVUNCA-UKTHLTGXSA-N
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Description

(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide is an organic compound that features a cyano group, a hydroxyphenyl group, and a methylpyridinyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the enamine: This can be achieved by reacting an appropriate aldehyde with a secondary amine under acidic or basic conditions.

    Addition of the cyano group: The cyano group can be introduced using reagents such as cyanogen bromide or sodium cyanide.

    Formation of the final product: The final step involves the coupling of the enamine with the hydroxyphenyl and methylpyridinyl groups under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl and pyridinyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide would depend on its specific interactions with biological targets. Generally, such compounds may:

    Bind to enzymes or receptors: Modulating their activity.

    Interact with DNA or RNA: Affecting gene expression.

    Disrupt cellular processes: Leading to cell death or altered cell function.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(2-hydroxyphenyl)-N-(pyridin-2-yl)prop-2-enamide: Lacks the methyl group on the pyridine ring.

    (E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-chloropyridin-2-yl)prop-2-enamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

The presence of the methyl group on the pyridine ring in (E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide may influence its chemical reactivity and biological activity, making it unique compared to similar compounds.

Properties

CAS No.

488708-01-6

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

(E)-2-cyano-3-(2-hydroxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide

InChI

InChI=1S/C16H13N3O2/c1-11-5-4-8-15(18-11)19-16(21)13(10-17)9-12-6-2-3-7-14(12)20/h2-9,20H,1H3,(H,18,19,21)/b13-9+

InChI Key

PEJJULUSSVUNCA-UKTHLTGXSA-N

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2O)/C#N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N

solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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